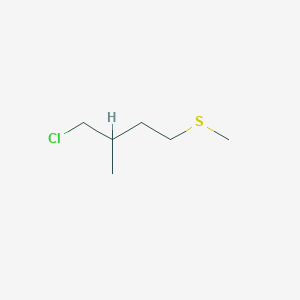
1-Chloro-2-methyl-4-(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₃ClS. It is a chlorinated alkane with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to 2-methyl-4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Hydrogen peroxide in acetic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Major Products:
Substitution: 2-methyl-4-(methylsulfanyl)butanol (when hydroxide is the nucleophile).
Oxidation: 1-chloro-2-methyl-4-(methylsulfinyl)butane (sulfoxide) or 1-chloro-2-methyl-4-(methylsulfonyl)butane (sulfone).
Reduction: 2-methyl-4-(methylsulfanyl)butane.
Applications De Recherche Scientifique
1-Chloro-2-methyl-4-(methylsulfanyl)butane is used in various scientific research applications, including:
Biology: In studies involving the modification of biological molecules to understand the effects of chlorinated and sulfanyl groups on biological activity.
Medicine: Potential use in the development of pharmaceuticals where chlorinated and sulfanyl groups play a role in drug activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2-methyl-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the sulfanyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylbutane: Lacks the sulfanyl group, making it less reactive in certain substitution and oxidation reactions.
2-Chloro-2-methylbutane: The chlorine atom is attached to a different carbon, leading to different reactivity patterns.
1-Bromo-2-methyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
Uniqueness: 1-Chloro-2-methyl-4-(methylsulfanyl)butane is unique due to the presence of both a chlorine atom and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H13ClS |
|---|---|
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
1-chloro-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
Clé InChI |
MRJBMDKMFPTCPY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCSC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


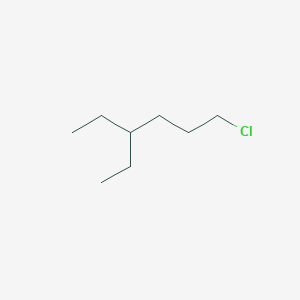
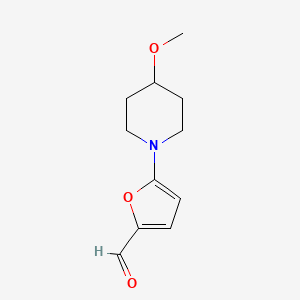
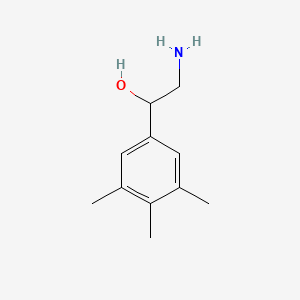
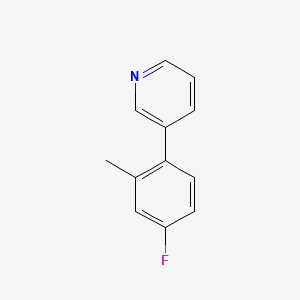
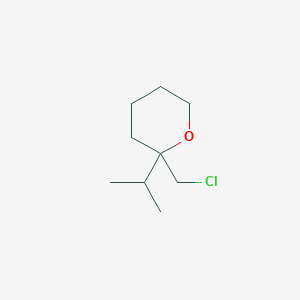
![Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)



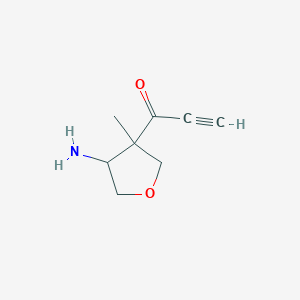
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
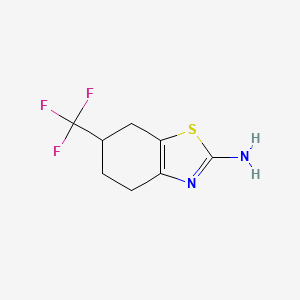
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
